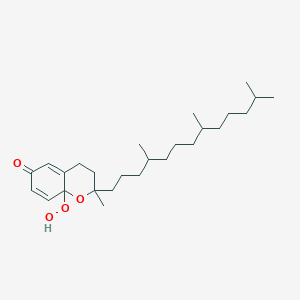
3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
Descripción general
Descripción
3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a tolyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazo compound under specific conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the tolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a tolyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine can undergo various types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can cleave to form a reactive carbene intermediate.
Substitution reactions: The trifluoromethyl and tolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Photolysis: UV light sources, often in the presence of a solvent like acetonitrile.
Substitution reactions: Reagents such as halides, nucleophiles, and catalysts like palladium or copper complexes.
Major Products Formed
Photolysis: Formation of a carbene intermediate that can react with nearby molecules.
Substitution reactions: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is used in several scientific research applications:
Chemistry: As a photoaffinity label to study molecular interactions and binding sites.
Biology: To investigate protein-ligand interactions and map active sites.
Medicine: Potential use in drug discovery and development to identify target proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action for 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon photolysis. This carbene can insert into C-H, N-H, and O-H bonds, allowing it to form covalent bonds with nearby molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the environment.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylphenyl)-3-(trifluoromethyl)diazirine
- 3-(Phenyl)-3-(trifluoromethyl)diazirine
- 3-(4-Chlorophenyl)-3-(trifluoromethyl)diazirine
Uniqueness
3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a trifluoromethyl group and a tolyl group, which can influence its reactivity and the types of interactions it can participate in. Compared to other diazirines, it may offer different photochemical properties and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-3-(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEBDXPEMDZNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236598 | |
| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87736-85-4 | |
| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087736854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the implications of the observed elimination and hydrolysis reactions for the use of 3-(4-Tolyl)-3-(trifluoromethyl)diazirine in photoaffinity probes?
A: The study reveals that the photoinsertion products of 3-(4-Tolyl)-3-(trifluoromethyl)diazirine, specifically those resulting from reactions with amines, can undergo further reactions leading to the regeneration of the original amine. [] This finding suggests that in biological systems, where various enzymes and pH conditions exist, the photolabeled targets might be prone to similar elimination and hydrolysis reactions. Consequently, the use of this compound in photoaffinity probes might be limited, particularly for obtaining definitive primary sequence data, as the initial labeling event might be reversed under physiological conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


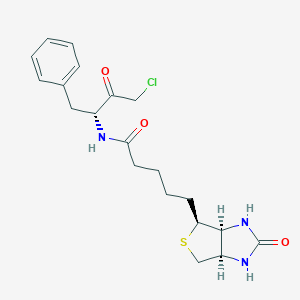
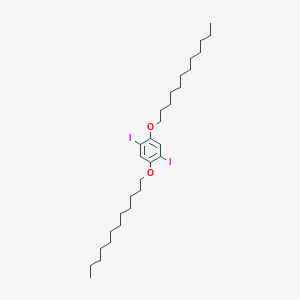
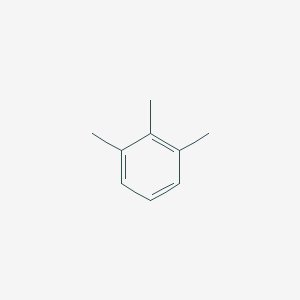


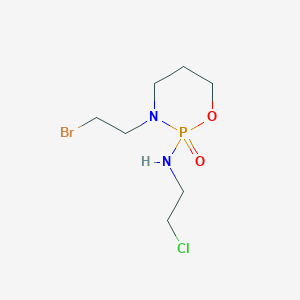
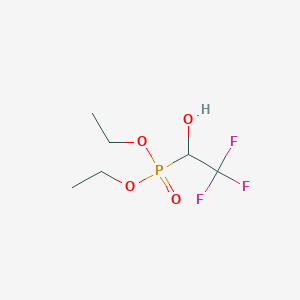

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)



